

FR260010 Free Base: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: FR260010 free base

Cat. No.: B1674030

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CAS Number: 374555-75-6

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for **FR260010 free base**, a potent and selective serotonin 5-HT_{2C} receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in neurological and psychiatric research.

Core Chemical Properties

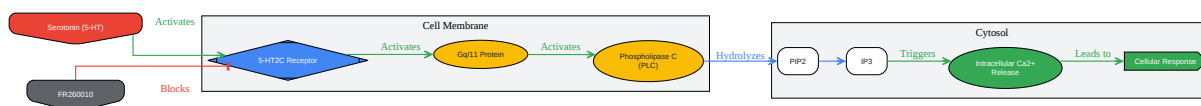
FR260010, with the systematic name N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine, is a small molecule antagonist of the 5-HT_{2C} receptor.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	374555-75-6	[2]
Molecular Formula	C22H19N5	PubChem CID: 9968450
Molecular Weight	353.42 g/mol	PubChem CID: 9968450
Appearance	Solid (Specific form may vary)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in DMSO. Formulations for in vivo use can be prepared using PEG400, or as a suspension in carboxymethyl cellulose with Tween 80.	[2]

Mechanism of Action and Signaling Pathway

FR260010 functions as a highly selective antagonist of the serotonin 5-HT_{2C} receptor, exhibiting a high binding affinity with a K_i of 1.1 nM.[2] This selectivity is significant, particularly over the 5-HT_{2A} receptor, for which it has a much lower affinity. The 5-HT_{2C} receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT_{2C} receptor stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a variety of cellular responses. By competitively binding to the 5-HT_{2C} receptor, FR260010 blocks the initiation of this signaling cascade, thereby inhibiting the downstream effects of serotonin at this receptor subtype.



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FR260010 Signaling Pathway

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol outlines a general method to assess the antagonist activity of FR260010 at the 5-HT2C receptor by measuring changes in intracellular calcium levels.

1. Cell Culture and Plating:

- Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
- Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
- Aspirate the growth medium from the cell plates and add the dye-loading solution to each well.

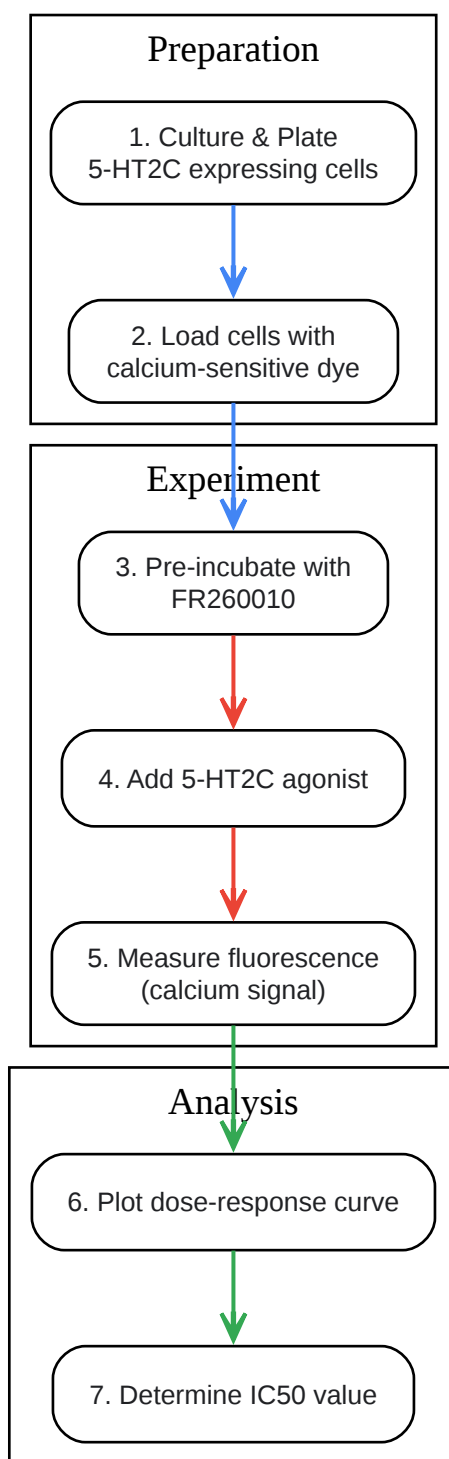
- Incubate the plates for 60-90 minutes at 37°C, protected from light.

3. Compound Addition and Measurement:

- Prepare serial dilutions of FR260010 (the antagonist) and a known 5-HT_{2C} receptor agonist (e.g., serotonin or a selective agonist) in the assay buffer.
- To determine antagonist activity, pre-incubate the cells with various concentrations of FR260010 for a defined period (e.g., 15-30 minutes).
- Following pre-incubation, add a fixed concentration of the 5-HT_{2C} agonist to stimulate calcium release.
- Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths for the chosen dye.
- Record the fluorescence signal over time to capture the transient calcium response.

4. Data Analysis:

- The antagonist effect is determined by the reduction in the agonist-induced calcium signal in the presence of FR260010.
- Plot the agonist response as a function of FR260010 concentration to determine the IC₅₀ value, which represents the concentration of FR260010 that inhibits 50% of the maximal agonist response.



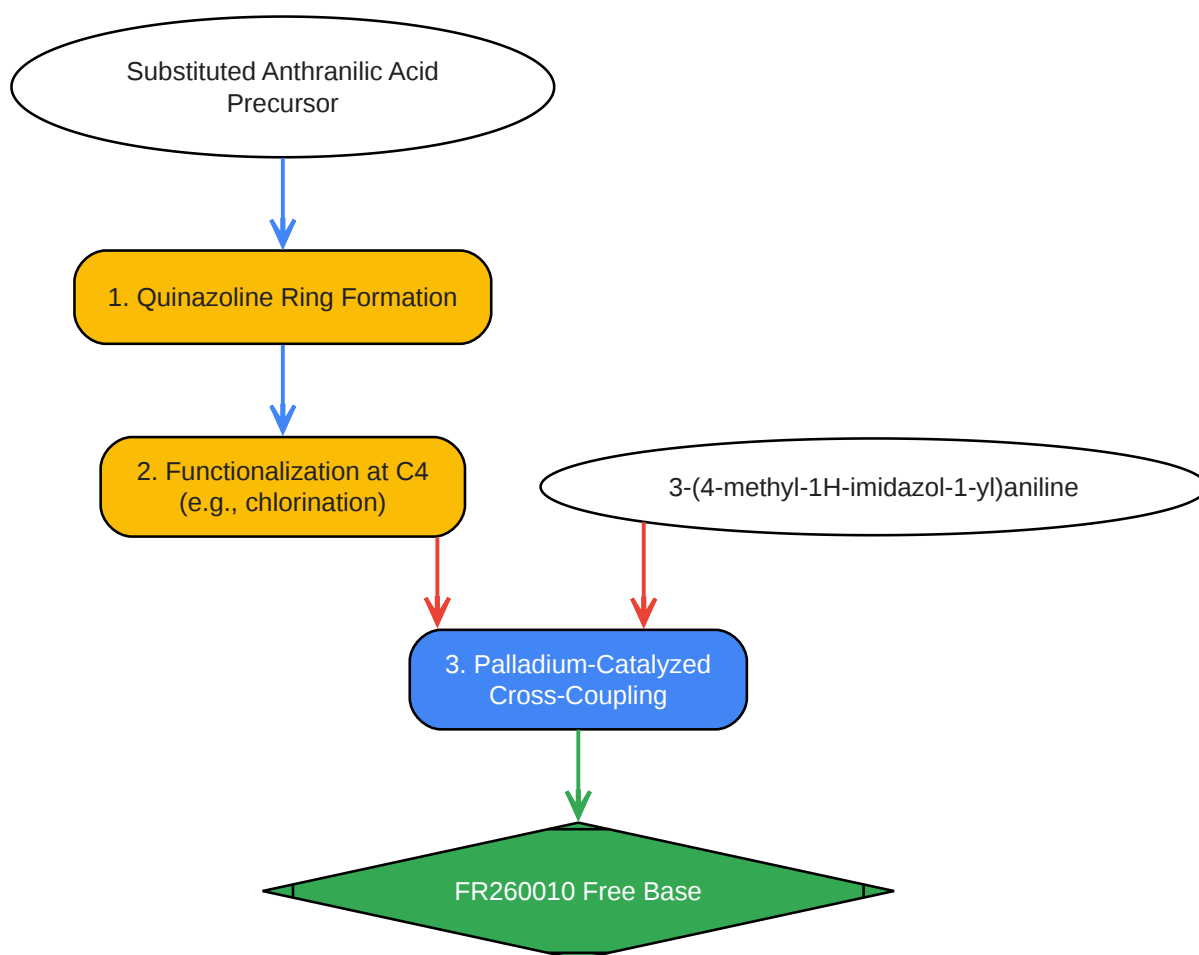
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Intracellular Calcium Assay Workflow

Synthesis of FR260010

A detailed, step-by-step synthesis protocol for FR260010 is not publicly available in the reviewed literature. However, the synthesis of the core 5,6-dihydrobenzo[h]quinazolin-4-amine structure can be approached through established methods for quinazoline synthesis. A plausible synthetic route would involve the following key steps:

- Synthesis of a substituted anthranilic acid or a related precursor that will form the dihydrobenzo[h] part of the molecule.
- Construction of the quinazoline ring system. This is often achieved by reacting the anthranilic acid derivative with a suitable one-carbon source, such as formamide or a formamidine derivative, under cyclization conditions.
- Introduction of the amine at the 4-position. This typically involves the conversion of a 4-oxo or 4-chloroquinazoline intermediate to the desired 4-amino group.
- Coupling of the 4-aminoquinazoline core with the 3-(4-methyl-1H-imidazol-1-yl)aniline side chain. This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.



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General Synthetic Workflow

Conclusion

FR260010 is a valuable research tool for investigating the role of the 5-HT_{2C} receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of 5-HT_{2C} receptor antagonism in conditions such as anxiety, depression, and other central nervous system disorders. The information and protocols provided in this guide are intended to facilitate further research and development in this area.

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References

- 1. abcam.com [abcam.com]
- 2. FR260010 | 5-HT2C receptor antagonist | CAS# 374555-75-6 | InvivoChem [invivochem.com]
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